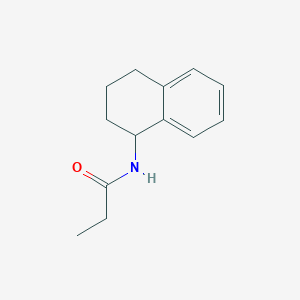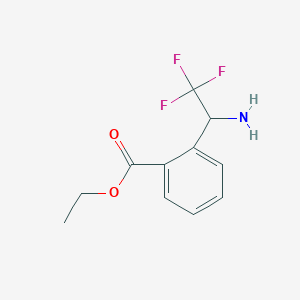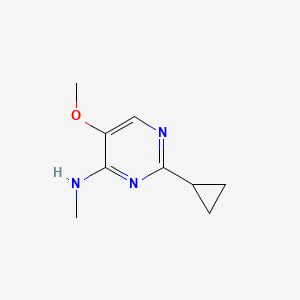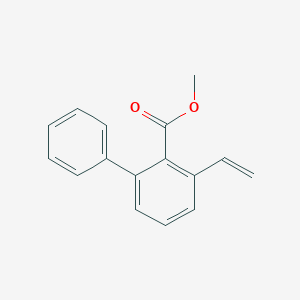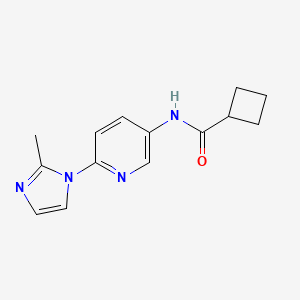
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclobutanecarboxamide is a complex organic compound that features an imidazole ring, a pyridine ring, and a cyclobutanecarboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclobutanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .
化学反応の分析
Types of Reactions
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclobutanecarboxamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
類似化合物との比較
Similar Compounds
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine
- 2-(1H-Imidazol-2-yl)pyridine
Uniqueness
N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclobutanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C14H16N4O |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide |
InChI |
InChI=1S/C14H16N4O/c1-10-15-7-8-18(10)13-6-5-12(9-16-13)17-14(19)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,17,19) |
InChIキー |
DOGHGZUXKJTGSA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C3CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14867004.png)
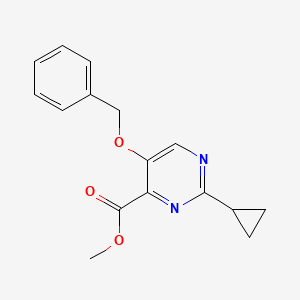
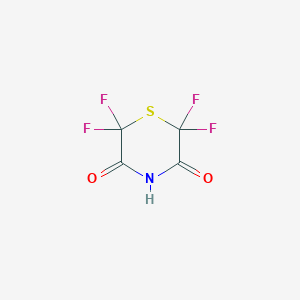
![1-[4-(Dodecane-1-sulfonyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14867012.png)
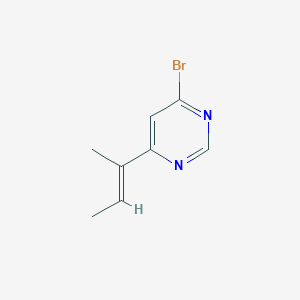

![2-[(3R)-3-Piperidyl]pyridine diHCl](/img/structure/B14867044.png)
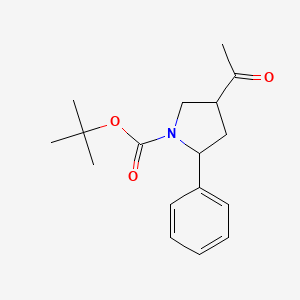

![3-Isopropyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B14867057.png)
